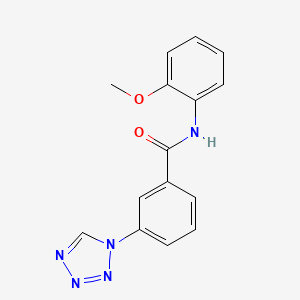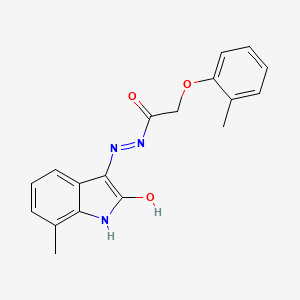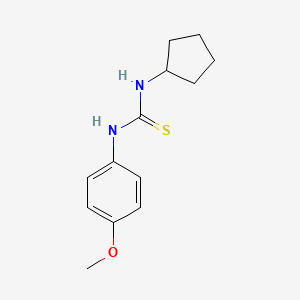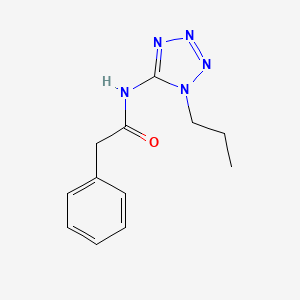
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the activation of B cells and the production of antibodies. In
Wirkmechanismus
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide selectively inhibits BTK, which is a key mediator of B cell receptor signaling. BTK plays a crucial role in the activation of B cells and the production of antibodies. Inhibition of BTK by N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide leads to the suppression of B cell activation and proliferation, thereby reducing the production of antibodies.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have several biochemical and physiological effects. It inhibits BTK phosphorylation and downstream signaling, leading to the suppression of B cell activation and proliferation. It also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the migration of immune cells to sites of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is its selectivity for BTK, which reduces the risk of off-target effects. It also has good bioavailability and pharmacokinetics, making it suitable for oral administration. However, N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has some limitations for lab experiments, such as its low solubility in water and its potential for metabolic instability.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide. One area of research is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of research is the use of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide in combination with immunotherapy agents to enhance the immune response against cancer cells. Additionally, the potential use of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide in treating autoimmune diseases and inflammatory disorders is also an area of active research.
Synthesemethoden
The synthesis of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide involves a multi-step process that starts with the reaction of 2-methoxyaniline with 4-nitrobenzoyl chloride in the presence of a base to form 2-methoxy-N-(4-nitrobenzoyl)aniline. This intermediate is then reacted with sodium azide to form 2-methoxy-N-(4-nitrobenzoyl)-N-(1H-tetrazol-1-yl)aniline. Finally, the nitro group is reduced to an amino group using palladium on carbon in the presence of hydrogen gas, resulting in the formation of N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential use in treating various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has shown promising results in inhibiting BTK and reducing the proliferation of cancer cells. In addition, it has also been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-14-8-3-2-7-13(14)17-15(21)11-5-4-6-12(9-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIRGYAXWDJIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5887537.png)
![3-[2-(2,3-dichlorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5887541.png)
![4-({[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887549.png)
![4-{[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5887559.png)
![3-(4-ethylphenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5887565.png)

![ethyl 5-acetyl-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5887576.png)


![N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5887597.png)
![3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5887599.png)

![4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5887607.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5887614.png)